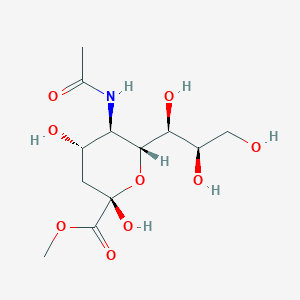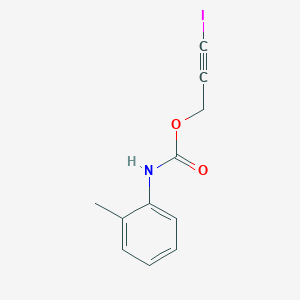
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of an iodine atom, a propynyl group, and a methylphenyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoprop-2-yn-1-ol and 2-methylphenyl isocyanate.
Reaction: The 3-iodoprop-2-yn-1-ol is reacted with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may involve:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.
Purification and Quality Control: Advanced purification methods such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to form the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like alcohols or amines.
Hydrolysis: Alcohols and amines as primary products.
科学的研究の応用
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and coatings with specific properties.
作用機序
The mechanism of action of 3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The iodine atom and carbamate group play crucial roles in binding to active sites, inhibiting enzyme activities, or modifying protein functions. The propynyl group may also contribute to the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a methylphenyl group.
3-Iodoprop-2-yn-1-yl phenylcarbamate: Similar structure but with a phenyl group instead of a methylphenyl group.
3-Iodoprop-2-yn-1-yl ethylcarbamate: Similar structure but with an ethyl group instead of a methylphenyl group.
Uniqueness
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate is unique due to the presence of the 2-methylphenyl group, which may impart specific properties such as increased lipophilicity, enhanced binding affinity, and unique reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
115008-52-1 |
|---|---|
分子式 |
C11H10INO2 |
分子量 |
315.11 g/mol |
IUPAC名 |
3-iodoprop-2-ynyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H10INO2/c1-9-5-2-3-6-10(9)13-11(14)15-8-4-7-12/h2-3,5-6H,8H2,1H3,(H,13,14) |
InChIキー |
NQGWXMWPBTXMNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)OCC#CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


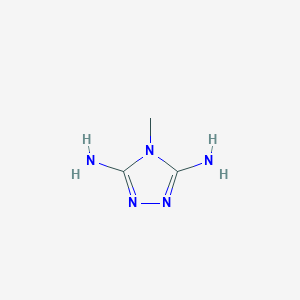
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
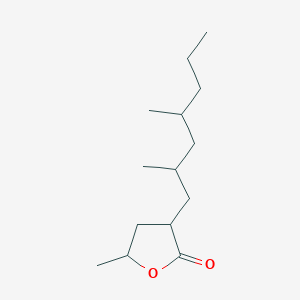
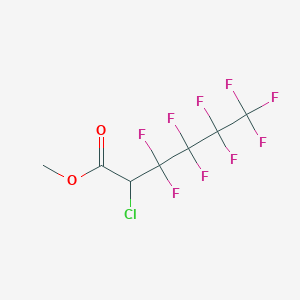
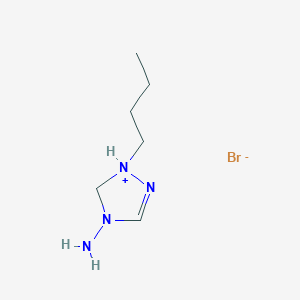
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
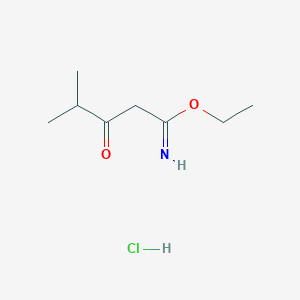
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
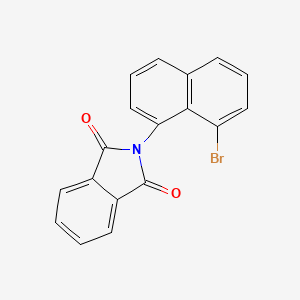
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
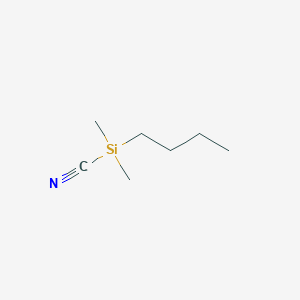

![N''-[4-Chloro-1-oxo-3-(2-phenylethoxy)-1H-2-benzopyran-7-yl]guanidine](/img/structure/B14308359.png)
